Centchroman's Mechanistic Impact on Apoptosis and Cell Cycle Pathways: A Technical Guide for Researchers
Centchroman's Mechanistic Impact on Apoptosis and Cell Cycle Pathways: A Technical Guide for Researchers
Abstract
Centchroman, a selective estrogen receptor modulator (SERM), has demonstrated significant potential beyond its established use as a non-steroidal oral contraceptive. A growing body of evidence highlights its potent anti-neoplastic properties, primarily driven by its ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which Centchroman exerts these effects. We will dissect the signaling pathways implicated in Centchroman-induced G0/G1 cell cycle arrest and delve into the intricacies of the mitochondria-mediated apoptotic cascade it triggers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular players and pathways, alongside detailed, field-proven protocols for investigating these phenomena.
Introduction: Centchroman as a Modulator of Cell Fate
Centchroman (also known as Ormeloxifene) is a compound initially developed as a contraceptive, but its therapeutic window has expanded into oncology due to its demonstrated efficacy in various cancer models[1]. Its mechanism of action is multifaceted, but at its core lies the ability to induce cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. This guide will focus on the two central pillars of Centchroman's anti-cancer activity: its profound impact on the cell cycle machinery and its robust activation of the apoptotic cascade. We will explore the causality behind its effects, from initial signaling events to the ultimate execution of cell death.
Centchroman-Induced Cell Cycle Arrest: A Halt at the G0/G1 Checkpoint
A hallmark of Centchroman's anti-proliferative effect is its ability to induce a robust arrest of the cell cycle in the G0/G1 phase. This prevents cancer cells from entering the S phase, the period of DNA replication, thereby effectively halting their division. This G0/G1 arrest is not a passive event but rather an orchestrated molecular response involving the modulation of key cell cycle regulatory proteins.
The Role of Cyclins and Cyclin-Dependent Kinases (CDKs)
Progression through the G1 phase is primarily governed by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Centchroman has been shown to disrupt this progression by downregulating the expression of both Cyclin D1 and Cyclin E[2]. This reduction in cyclin levels leads to decreased activity of their partner CDKs, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Upregulation of CDK Inhibitors: p21(Waf1/Cip1) and p27(Kip1)
Further reinforcing the G0/G1 block, Centchroman treatment leads to the upregulation of the CDK inhibitors p21(Waf1/Cip1) and p27(Kip1)[3][4][5]. These proteins belong to the Cip/Kip family of CDK inhibitors and function by binding to and inactivating cyclin-CDK complexes, primarily those involving CDK2, CDK4, and CDK6. The increased expression of p21 and p27 effectively puts the brakes on the cell cycle machinery, ensuring the arrest at the G0/G1 checkpoint is maintained. Studies have shown that p21 can also interact with Proliferating Cell Nuclear Antigen (PCNA), further contributing to the inhibition of DNA synthesis.
The Apoptotic Cascade Triggered by Centchroman
Beyond halting cell proliferation, Centchroman is a potent inducer of apoptosis. The primary mechanism involves the intrinsic, or mitochondria-mediated, pathway of apoptosis, which is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.
The Intrinsic Pathway of Apoptosis
The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. Centchroman treatment has been shown to alter this balance, favoring apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2[2][6]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
Mitochondrial Events and Caspase Activation
MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c[7]. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) appears to be a critical upstream event in Centchroman-induced apoptosis[2][6]. Increased intracellular ROS levels can induce mitochondrial damage, thereby promoting MOMP and the subsequent release of cytochrome c. This places oxidative stress as a key initiator of the apoptotic cascade triggered by Centchroman.
Upstream Signaling Pathways Modulated by Centchroman
The effects of Centchroman on the cell cycle and apoptosis are orchestrated by its influence on several key upstream signaling pathways that regulate cell survival, proliferation, and death.
Suppression of the PI3K/Akt/NF-κB Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Studies have demonstrated that Centchroman, particularly in combination with other agents, can significantly suppress the phosphorylation of PI3K and Akt[6]. This deactivation of the PI3K/Akt pathway leads to a downstream reduction in the activity of the transcription factor NF-κB, which is known to promote the expression of anti-apoptotic genes. By inhibiting this pro-survival pathway, Centchroman sensitizes cancer cells to apoptosis.
Activation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling network plays a complex role in cell fate decisions. Centchroman has been shown to induce the phosphorylation and activation of specific MAPK family members, namely c-Jun N-terminal kinase (JNK) and p38 MAPK[8][9][10][11]. The sustained activation of JNK and p38 is often associated with pro-apoptotic signaling, further contributing to the induction of cell death by Centchroman.
Involvement of the p53 Pathway
The tumor suppressor protein p53 is a master regulator of the cellular response to stress, capable of inducing both cell cycle arrest and apoptosis. In certain cancer cell lines, such as MCF-7, Centchroman treatment leads to the upregulation of phosphorylated p53 at serine 15[2][12][13][14]. Activated p53 can then transactivate pro-apoptotic genes, including Fas Ligand (FasL), suggesting a potential cross-talk between the intrinsic and extrinsic apoptotic pathways in some contexts.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex molecular interactions, the following diagrams illustrate the key signaling pathways affected by Centchroman and the general workflows for the experimental protocols detailed in the subsequent section.
Caption: Centchroman's effect on the G0/G1 cell cycle checkpoint.
Caption: Centchroman's induction of the intrinsic apoptotic pathway.
Caption: General experimental workflow for studying Centchroman's effects.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effect of Centchroman on cell cycle distribution and apoptosis. Note that specific values may vary depending on the cell line, concentration of Centchroman, and duration of treatment.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Cycle Distribution | ||||
| % of Cells in G0/G1 | Ishikawa | 20 µM Centchroman (48h) | Significant increase compared to control | [2] |
| % of Cells in G0/G1 | MCF-7 | 10 µM Centchroman (48h) | Significant increase compared to control | |
| Apoptosis Induction | ||||
| % of Apoptotic Cells (Annexin V+) | MDA-MB-231 | 20 µM Centchroman (48h) | Significant increase compared to control | |
| Caspase-3/7 Activity | 4T1 | Centchroman + Genistein | Significant increase in activity | [6] |
| Protein Expression | ||||
| Bax/Bcl-2 Ratio | Ishikawa | 20 µM Centchroman (48h) | Increased ratio favoring apoptosis | [2] |
| p-Akt Levels | 4T1 | Centchroman + Genistein | Significant decrease in phosphorylation | [6] |
| p-p38 Levels | MCF-7 | Centchroman | Upregulation of phosphorylation |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments described in this guide. These are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle[1][3][5][15][16].
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Centchroman for the desired time. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet (approx. 1-2 x 10^6 cells) once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and generate a DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol describes the detection of specific proteins by immunoblotting to assess changes in their expression or phosphorylation status[17][18][19].
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
TUNEL Assay for Detection of DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis[4][12][14].
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Stop the reaction by washing the cells according to the kit manufacturer's instructions.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips on microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.
Caspase-3/7 Activity Assay
This protocol measures the activity of the executioner caspases-3 and -7 using a fluorometric or luminometric substrate[6][9][10][13].
Materials:
-
Caspase-3/7 activity assay kit (containing a specific substrate, e.g., Ac-DEVD-AFC or a proluminescent substrate)
-
Lysis buffer
-
96-well plate (black or white, depending on the assay)
-
Plate reader (fluorometer or luminometer)
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with Centchroman.
-
Cell Lysis: Lyse the cells directly in the wells by adding the lysis buffer provided in the kit.
-
Assay Reaction: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (for fluorometric assays) or luminescence (for luminometric assays) using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Conclusion and Future Directions
Centchroman's anti-neoplastic activity is underpinned by its well-defined effects on cell cycle arrest and apoptosis. It effectively halts cell proliferation at the G0/G1 checkpoint by modulating cyclins, CDKs, and their inhibitors. Concurrently, it triggers the intrinsic apoptotic pathway through the generation of ROS, alteration of the Bax/Bcl-2 ratio, and subsequent caspase activation. The modulation of key upstream signaling pathways, including the PI3K/Akt and MAPK cascades, provides a more complete picture of its mechanism of action.
The detailed protocols provided in this guide offer a robust framework for researchers to investigate and validate these effects in their own experimental systems. Future research should continue to explore the intricate cross-talk between these pathways and investigate the potential for synergistic combinations of Centchroman with other therapeutic agents to enhance its anti-cancer efficacy. A deeper understanding of its molecular targets will undoubtedly pave the way for its broader application in oncology.
References
-
Kaushik, S., Shyam, H., et al. (2019). Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis. Life Sciences, 239, 117073. [Link]
-
Ray, S., et al. (1999). Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells. American Journal of Physiology-Cell Physiology, 276(3), C684-C691. [Link]
-
Nakamura, M., et al. (2001). Cyclin-dependent kinase inhibitors, p21(waf1/cip1) and p27(kip1), are expressed site- and hair cycle-dependently in rat hair follicles. Journal of Dermatological Science, 25(2), 164-169. [Link]
-
Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience (Elite Edition), 10(1), 1-14. [Link]
-
Cheng, M., et al. (1999). The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts. The EMBO Journal, 18(6), 1571-1583. [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
A Novel Furocoumarin Derivative... (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. Molecules, 27(22), 7956. [Link]
-
Pfiffner, S., et al. (2024). The Effects of Curcumin on ERα, P53, and P21 in the MCF-7 Breast Cancer Cell Line. SciBase Journals. [Link]
-
Fan, S., et al. (1995). Disruption of p53 function sensitizes breast cancer MCF-7 cells to cisplatin and pentoxifylline. Cancer Research, 55(22), 5424-5431. [Link]
-
Ozes, O. N., et al. (2000). PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis. Biochemical and Biophysical Research Communications, 271(2), 342-345. [Link]
-
Codony-Servat, J., et al. (2019). Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes. Molecular Oncology, 13(10), 2133-2147. [Link]
-
Kim, H. G., et al. (2018). p38-dependent c-Jun degradation contributes to reduced PGE2 production in sodium orthovanadate-treated macrophages. BMB Reports, 51(12), 650-655. [Link]
-
Osborne, C., et al. (2015). p53 Modulates Notch Signaling in MCF-7 Breast Cancer Cells by Associating With the Notch Transcriptional Complex Via MAML1. Journal of Cellular Physiology, 230(12), 3103-3114. [Link]
-
Kim, E. H., et al. (2023). 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways. International Journal of Molecular Sciences, 24(11), 9673. [Link]
-
Shyam, H., et al. (2017). Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells. Apoptosis, 22(4), 570-584. [Link]
-
Kaushik, S., et al. (2019). Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis. Life Sciences, 239, 117073. [Link]
-
Wang, X. W. (1999). p53-mediated apoptosis and genomic instability syndromes. Mutation Research, 428(1-2), 11-28. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Makpol, S., et al. (2013). Inhibition of Mitochondrial Cytochrome C Release and Suppression of Caspases by Gamma-Tocotrienol Prevent Apoptosis and Delay Aging in Stress-Induced Premature Senescence of Skin Fibroblasts. Oxidative Medicine and Cellular Longevity, 2013, 806834. [Link]
Sources
- 1. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATM and p53 regulate FOXM1 expression via E2F in breast cancer epirubicin treatment and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors, p21(waf1/cip1) and p27(kip1), are expressed site- and hair cycle-dependently in rat hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38-dependent c-Jun degradation contributes to reduced PGE2 production in sodium orthovanadate-treated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scibasejournals.org [scibasejournals.org]
- 12. Disruption of p53 function sensitizes breast cancer MCF-7 cells to cisplatin and pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p53 Modulates Notch Signaling in MCF-7 Breast Cancer Cells by Associating With the Notch Transcriptional Complex Via MAML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Centchroman suppresses breast cancer metastasis by reversing epithelial-mesenchymal transition via downregulation of HER2/ERK1/2/MMP-9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Induction of p21WAF1/CIP1 and Inhibition of Cdk2 Mediated by the Tumor Suppressor p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Centchroman in the Treatment of Breast Fibroadenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
